3,7-Dinitro-1h-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dinitro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)5-3-1-2-4-6(5)8-9-7(4)11(14)15/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUNZLWSPXJVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514249 | |
| Record name | 3,7-Dinitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31163-67-4 | |
| Record name | 3,7-Dinitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Pathways of Nitroindazole Formation
Mechanistic Elucidation of Nitration Reactions
Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group onto the indazole ring. The position of nitration is highly dependent on the reaction conditions and the tautomeric form of the indazole. In acidic media, the reaction typically involves the conjugate acid of the indazole. rsc.org
While electrophilic nitration using nitronium ions (NO₂⁺) is common, radical nitration pathways have also been explored for the functionalization of indazoles. doubtnut.com For instance, the C3-H nitration of 2H-indazoles can be achieved using iron(III) nitrate (B79036) in the presence of an oxidant like (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) and oxygen. chim.itrsc.org This method proceeds via a radical mechanism, which has been supported by control experiments and quantum chemical calculations. rsc.org These radical processes offer an alternative to traditional electrophilic substitution, sometimes providing different regioselectivity. Free radicals like the hydroxyl radical (OH•) can react with various components of molecules, including abstracting hydrogen atoms, which can initiate a cascade of reactions leading to nitration in the presence of a suitable nitrogen source. nih.gov
In typical electrophilic nitration reactions, the key reactive intermediate is the nitronium ion (NO₂⁺), which is generated from nitric acid in the presence of a stronger acid like sulfuric acid. doubtnut.com The nitration of indazole in acidities below 90% sulfuric acid proceeds through the conjugate acid of indazole as the reacting species. rsc.org
The synthesis of 5-nitroindazole (B105863) from 2-amino-5-nitrotoluene involves the formation of a diazoamino compound as a potential intermediate precipitate if the sodium nitrite (B80452) solution is added too slowly. orgsyn.org In the synthesis of 1-aryl-5-nitro-1H-indazoles, arylhydrazones are formed as intermediates, which then undergo deprotonation and nucleophilic aromatic substitution (SNAr) for ring closure. nih.gov The reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid leads to the formation of N₁-CH₂OH derivatives as intermediates. nih.gov
The synthesis of 3,7-dinitro-1H-indazole has been described starting from the corresponding 7-nitroindazole (B13768), indicating a stepwise nitration process where the first nitro group directs the position of the second. chim.it
Catalytic systems play a pivotal role in directing the outcome of nitration and other functionalization reactions of indazoles. For example, iron-promoted C3-H nitration of 2H-indazoles demonstrates the use of a metal catalyst to achieve specific functionalization. rsc.org In other synthetic strategies for indazole derivatives, transition metals like rhodium and copper are used to mediate C-H activation and cyclization. nih.gov For instance, a Rh(III)/Cu(OAc)₂ system can be used for the synthesis of 1H-indazoles from imidates and nitrosobenzenes, proceeding through a rhodacycle intermediate. nih.gov
The use of biocatalysts is also an emerging area. Nitroreductases can trigger indazole formation by reducing 2-nitrobenzylamine derivatives to reactive nitrosobenzylamine intermediates, which then spontaneously cyclize. rug.nl
Intramolecular Rearrangements in Nitroindazole Chemistry
Intramolecular rearrangements can occur in the chemistry of aromatic nitro compounds. While specific examples for this compound are not extensively documented in the provided context, the rearrangement of aromatic N-nitroamines is a known phenomenon that can be relevant to nitro-heterocyclic chemistry. rsc.org Such rearrangements can be acid-catalyzed and proceed through intramolecular pathways. rsc.org In the context of 2H-indazole synthesis via the Davis-Beirut reaction, fused 2H-indazoles can undergo ring-opening reactions when treated with nucleophiles or electrophiles. nih.govacs.org
Mechanistic Aspects of Annulation and Cyclization Reactions
The construction of the indazole ring system is a key strategy for synthesizing substituted indazoles, including nitro-derivatives. Annulation and cyclization reactions provide a powerful means to build the heterocyclic core with desired substitution patterns.
The Cadogan and Davis-Beirut reactions are prominent methods for the synthesis of 2H-indazoles. acs.orgnih.gov
The Cadogan reaction involves the reductive cyclization of ortho-imino-nitrobenzenes. acs.orgthieme-connect.com Traditionally, this reaction is carried out at high temperatures with an excess of a reducing agent like triethyl phosphite. nih.govforagerone.com The widely accepted mechanism proceeds through a nitrene intermediate, which is formed by the deoxygenation of the nitro group. nih.gov However, recent studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that non-nitrene pathways may also be operational. nih.gov Milder conditions for the Cadogan reaction have been developed, for example, by using tri-n-butylphosphine at lower temperatures (80 °C) in a one-pot condensation-cyclization sequence. acs.orgorganic-chemistry.org
The Davis-Beirut reaction is a versatile method that utilizes a key nitroso imine or nitroso benzaldehyde (B42025) intermediate, generated in situ under redox-neutral conditions. nih.govacs.orgacs.org This reaction can be catalyzed by either acid or base and involves an N-N bond-forming heterocyclization. wikipedia.orgnih.gov The mechanism is thought to proceed through an o-nitrosobenzylidine imine intermediate which then undergoes cyclization. nih.gov The solvent plays a critical role in this reaction, with the presence of water often being beneficial up to a certain concentration. nih.govacs.orgacs.org
Table of Reaction Conditions for 2H-Indazole Synthesis
| Reaction Name | Typical Reagents | Key Intermediate(s) | Typical Conditions | Ref. |
|---|---|---|---|---|
| Cadogan Reaction | o-imino-nitrobenzenes, trialkyl phosphites/phosphines | Nitrene, 2H-Indazole N-oxide | High temperatures (>150 °C) or milder (80 °C) with specific reagents | nih.govacs.orgthieme-connect.comforagerone.comorganic-chemistry.org |
| Davis-Beirut Reaction | o-nitrobenzaldehydes, primary amines, base or acid | Nitroso imine, o-nitrosobenzylidine imine | Alkaline or acidic conditions, often with solvent modulation (e.g., water) | nih.govacs.orgacs.orgwikipedia.orgnih.gov |
1,2-Hydride Shifts in Indazole Formation
A 1,2-hydride shift is a fundamental type of organic rearrangement reaction where a hydrogen atom moves from one atom (typically carbon) to an adjacent atom. wikipedia.org This process is an intramolecular rearrangement, meaning the starting material and the product are structural isomers. wikipedia.org The primary driving force for such a shift is the formation of a more stable intermediate, most commonly the rearrangement of a less stable carbocation (e.g., secondary) to a more stable one (e.g., tertiary). byjus.comyoutube.com
These shifts are common in multi-step reaction mechanisms and are initialized by the formation of a reactive intermediate like a carbocation. wikipedia.org While not always explicitly named in every indazole synthesis, the principles of hydride shifts are relevant to the formation of complex heterocyclic systems where carbocationic intermediates may be formed.
In the context of indazole synthesis, related hydrogen transfer mechanisms have been proposed. For example, the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes is suggested to involve an iodine-assisted hydrogen transfer from a benzylic position to a nitrogen atom. nih.gov This type of transfer is a key step in the cyclization process to form the indazole ring. Although this is a hydrogen transfer rather than a classic 1,2-hydride shift involving a carbocation rearrangement, it illustrates the importance of hydrogen mobility in the mechanistic pathways of indazole formation.
Table 2: Characteristics of 1,2-Hydride Shifts
| Characteristic | Description | Reference |
|---|---|---|
| Reaction Type | Intramolecular rearrangement. | wikipedia.org |
| Intermediate | Often involves the formation of a carbocation. | wikipedia.orgbyjus.com |
| Driving Force | Formation of a more stable intermediate (e.g., secondary to tertiary carbocation). | byjus.com |
| Result | The product is a structural isomer of the reactant. | wikipedia.org |
Mechanistic Studies of Nucleophilic Substitution on Nitroindazoles
The presence of multiple nitro groups on the indazole ring, as in this compound, significantly activates the aromatic system towards nucleophilic aromatic substitution (SNAr). This reaction is a fundamental process for the functionalization of electron-deficient aromatic rings.
The generally accepted mechanism for SNAr reactions on nitro-activated systems proceeds via a two-step addition-elimination pathway. In the first step, which is typically the rate-limiting step, the nucleophile attacks an electron-deficient carbon atom of the aromatic ring. This attack disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-adduct. acs.org In the second, faster step, a leaving group (which can be a halide or, in some cases, a nitro group) is expelled, restoring the aromaticity of the ring and yielding the final substitution product.
For a compound like this compound, the powerful electron-withdrawing effects of the two nitro groups make the carbon atoms of the benzene (B151609) ring highly electrophilic and thus susceptible to nucleophilic attack. The positions of substitution will be governed by the ability of the nitro groups to stabilize the negative charge in the intermediate σ-adduct through resonance.
Studies on related nitro-heterocycles, such as nitroimidazoles, provide insight into the factors governing regioselectivity. The nature of the nucleophile plays a critical role. Hard nucleophiles (e.g., methoxide (B1231860) anions) and soft nucleophiles (e.g., amines, thiols) can exhibit different regioselectivities, attacking different positions on the ring based on the electronic and steric environment of the potential reaction sites. nih.gov This selectivity is a key consideration in the synthetic modification of complex molecules like nitroindazoles.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution and the solid state. For 3,7-dinitro-1H-indazole, multinuclear NMR studies, including ¹H, ¹³C, and ¹⁵N, are essential for unambiguous structural assignment and for probing the electronic landscape of the molecule.
The structural assignment of this compound is achieved through the detailed analysis of its ¹H, ¹³C, and ¹⁵N NMR spectra. The presence of two electron-withdrawing nitro groups at the C3 and C7 positions significantly influences the chemical shifts of the remaining protons and carbons in the heterocyclic and benzene (B151609) rings.
¹H NMR: In the proton NMR spectrum, the indazole core of a 3,7-disubstituted derivative would be expected to show signals for the N1-H proton and the protons at the C4, C5, and C6 positions. The N-H proton typically appears as a broad singlet at a downfield chemical shift, the exact position of which can be sensitive to solvent and concentration. The aromatic protons would appear as a complex multiplet pattern, with their chemical shifts shifted downfield due to the anisotropic and electron-withdrawing effects of the adjacent nitro groups. For instance, in related nitro-indazoles, protons on the benzene ring exhibit distinct multiplets, with coupling constants providing information about their relative positions. acs.org
¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbons bearing the nitro groups (C3 and C7) are expected to be significantly deshielded, appearing at low field values. The chemical shifts of the other carbons (C3a, C4, C5, C6, and C7a) are also influenced by the nitro substituents. nih.govresearchgate.net Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method, are often employed to predict and help assign the ¹³C chemical shifts in nitro-indazole derivatives, providing a strong correlation with experimental data. acs.orgnih.gov
¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly informative for nitrogen-containing heterocycles. It allows for the direct observation of the nitrogen atoms in the indazole ring (N1 and N2) and the nitro groups. The chemical shifts of N1 and N2 are highly sensitive to tautomerism and substitution on the indazole ring. researchgate.netresearchgate.net The presence of the nitro groups would cause a significant downfield shift for the attached nitrogen atoms.
Representative NMR Data for Substituted Indazoles
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 6-Nitro-3-phenyl-1H-indazole | ¹H | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) |
| ¹³C | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | |
| 3-Phenyl-7-(trifluoromethyl)-1H-indazole | ¹H | 10.82 (br, 1H), 8.22 (d, J = 8.2 Hz, 1H), 7.96 (d, J = 7.8 Hz, 2H), 7.70 (d, J = 7.2 Hz, 1H), 7.56-7.44 (m, 3H), 7.31 (t, J = 7.7 Hz, 1H) |
| ¹³C | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) |
Note: Data extracted from a study on substituted indazoles and serves for illustrative purposes. rsc.org
Two-dimensional (2D) NMR techniques are indispensable for confirming the regiochemistry and exploring the conformational preferences of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the protons on the benzene ring (H4, H5, and H6), confirming their connectivity and aiding in their assignment.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): HSQC correlates directly bonded proton-carbon pairs, allowing for the definitive assignment of the protonated carbons. The HMBC experiment is even more powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC correlations would be crucial to confirm the placement of the nitro groups. For example, correlations from H4 to C3, C5, and C7a, and from H6 to C5, C7, and C7a would firmly establish the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the molecule's conformation and confirming regioselectivity. ipb.pt For this compound, a NOESY experiment could show a spatial correlation between the N1-H proton and the H7 proton, which would be expected if the molecule adopts a planar conformation. The absence or presence of specific NOE signals can help to confirm the relative positions of substituents. amazonaws.comresearchgate.net
The chemical shifts observed in the NMR spectra of this compound are directly related to the electronic distribution within the molecule. The two nitro groups are potent electron-withdrawing groups, which significantly decrease the electron density at the ortho and para positions of the benzene ring and within the pyrazole (B372694) ring.
This electron withdrawal leads to a deshielding of the nearby nuclei (protons and carbons), resulting in their resonances appearing at higher chemical shifts (downfield). nih.gov The magnitude of this downfield shift can be correlated with the extent of electron withdrawal and the distance of the nucleus from the nitro groups. For example, the protons and carbons closest to the nitro groups (e.g., H4, H6, C3, C7) will experience the most significant deshielding. researchgate.net This correlation provides a powerful probe into the electronic structure of the molecule and the influence of its substituents.
Vibrational Spectroscopy: IR and Raman Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "molecular fingerprint."
The IR and Raman spectra of this compound will be dominated by vibrations associated with the indazole core and the nitro groups.
N-H Stretch: A characteristic N-H stretching vibration is expected in the IR spectrum, typically in the region of 3300-3500 cm⁻¹.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.
NO₂ Stretches: The most prominent features will be the symmetric and asymmetric stretching vibrations of the two nitro groups. The asymmetric stretch typically appears as a strong band in the 1500-1600 cm⁻¹ region, while the symmetric stretch is found between 1300-1390 cm⁻¹. rsc.org
C=C and C=N Stretches: The stretching vibrations of the C=C bonds in the benzene ring and the C=N bond in the pyrazole ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region.
Molecular Fingerprint Region: The region below 1300 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of bending and skeletal vibrations that are unique to the molecule, allowing for its unambiguous identification when compared to a reference spectrum.
Representative IR Data for a Substituted Nitro-Indazole
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretch | ~3400 |
| Aromatic C-H | Stretch | ~3100 |
| NO₂ | Asymmetric Stretch | ~1522 |
| NO₂ | Symmetric Stretch | ~1346 |
| Aromatic C=C | Stretch | ~1600-1450 |
Note: Data is illustrative and based on a related compound, 3-(Naphthalen-2-yl)-6-nitro-1H-indazole. rsc.org
While primarily used for functional group identification, vibrational spectroscopy can also provide information about the conformation of a molecule. The frequencies and intensities of certain vibrational modes can be sensitive to changes in molecular geometry, such as bond angles and dihedral angles. For this compound, the vibrational modes involving the nitro groups and their coupling to the indazole ring may show subtle changes depending on the planarity of the molecule and the orientation of the nitro groups relative to the ring. Theoretical calculations are often used in conjunction with experimental IR and Raman spectra to assign vibrational modes and to correlate them with specific conformational isomers. nih.gov
Mass Spectrometry (MS) Applications
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a compound. For this compound, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
The molecular formula of this compound is C₇H₄N₄O₄. ontosight.ai HRMS analysis distinguishes this formula from other potential isobaric (same nominal mass) formulas by measuring the mass-to-charge ratio (m/z) with very high precision, typically to within 5 parts per million (ppm). This precision allows for the confident assignment of the elemental composition.
| Attribute | Value |
|---|---|
| Molecular Formula | C₇H₄N₄O₄ |
| Calculated Monoisotopic Mass | 208.0236 u |
| Typical HRMS Instrument | Time-of-Flight (TOF), Orbitrap |
| Expected Mass Accuracy | < 5 ppm |
Coupled Techniques (e.g., LC-MS, GCxGC-MS) for Mixture Analysis
In practical applications, this compound may be present in complex mixtures, such as reaction byproducts or environmental samples. Coupled or hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for separating and identifying the components of such mixtures. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer like a TOF or Orbitrap allows for the physical separation of compounds in a mixture before they enter the mass spectrometer for detection and identification. unil.ch This is crucial for distinguishing this compound from its isomers or other related impurities. unil.ch The LC separation provides retention time data, while the MS provides mass and fragmentation data, which together allow for confident identification. nih.gov Tandem MS (MS/MS) can further be used to fragment the parent ion, yielding a characteristic pattern that serves as a structural fingerprint for the molecule. nih.govenergetic-materials.org.cn
Ion Mobility Separation in Analysis
Ion Mobility Spectrometry (IMS) introduces an additional dimension of separation into the analytical workflow, often integrated with LC-MS (i.e., LC-IMS-MS). unil.chnih.gov IMS separates ions in the gas phase based on their size, shape, and charge. nih.gov This technique is particularly powerful for resolving co-eluting compounds and separating isomers that may not be separable by chromatography alone. unil.ch
For a sample containing various dinitroindazole isomers, which would have identical molecular formulas and potentially similar chromatographic behavior, ion mobility can provide the necessary resolving power. The ions traverse a drift tube filled with a neutral gas under the influence of an electric field, and their drift time is measured. nih.gov This drift time is related to the ion's collision cross-section (CCS), a value that reflects its three-dimensional structure. This allows for the differentiation of isomers and provides another layer of identifying information. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. ias.ac.in For indazole derivatives, hydrogen bonding is a dominant interaction that dictates the supramolecular architecture. researchgate.netrsc.org In the case of this compound, N-H···N hydrogen bonds between the indazole N-H donor and the pyrazolic nitrogen atom of a neighboring molecule are expected. researchgate.net
These interactions can lead to the formation of specific motifs:
Dimers: Two molecules linked by hydrogen bonds.
Catemers: Chains of molecules linked in a head-to-tail fashion. rsc.orgcsic.es
A survey of the Cambridge Crystallographic Database shows that 1H-indazoles commonly form dimers, trimers, and chain-like structures (catemers) in the solid state. rsc.org The nitro groups also participate in weaker C-H···O interactions, which further stabilize the crystal packing. nih.gov The result is often a layered structure. researchgate.net
Dihedral Angles and Molecular Conformation in Solid State
X-ray crystallography provides precise values for the dihedral (torsion) angles within the molecule, defining its conformation. A key aspect of the structure of this compound is the orientation of the two nitro groups relative to the plane of the indazole ring system.
Based on studies of related nitro-substituted indazoles and other aromatic nitro compounds, the nitro groups are typically twisted out of the plane of the aromatic ring to varying degrees. researchgate.netnih.gov For example, in a related dinitro-indazole derivative, the dihedral angles between the indazole ring system and the nitro groups were found to be 57.0° and 31.9°. nih.gov In other nitro-indazole structures, the nitro groups have been observed to be nearly coplanar with the benzene portion of the ring system. acs.org These angles are a result of the balance between electronic effects (conjugation, which favors planarity) and steric hindrance.
| Compound | Measured Dihedral/Torsion Angle | Reference |
|---|---|---|
| 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole | Indazole plane to Nitro Group 1: 57.0(3)° | nih.gov |
| 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole | Indazole plane to Nitro Group 2: 31.9(3)° | nih.gov |
| 4,5-dinitro-1H-imidazole | N3—C1—N1—O2: -174.29(9)° | researchgate.net |
| (1H-indazol-1-yl)methanol derivatives | N2–N1–C–O: ~85° | acs.orgnih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a crucial technique for studying molecules with unpaired electrons, such as radical anions. The generation of the this compound radical anion, likely through electrochemical reduction, would be the first step in its EPR analysis. However, published studies providing the results of such an experiment could not be located.
Detection and Characterization of Radical Anions
The successful detection and characterization of the this compound radical anion by EPR spectroscopy have not been reported in the available scientific literature. Such a study would involve the reduction of the parent molecule and the subsequent recording of the EPR spectrum of the resulting radical species.
Spin Density Distribution Analysis
An analysis of the spin density distribution for the this compound radical anion is not available in published research. This analysis would typically involve computational chemistry methods, often in conjunction with experimental EPR data, to map the distribution of the unpaired electron across the molecule's framework.
Hyperfine Coupling Constant (hfccs) Assignment
There is no available experimental data on the hyperfine coupling constants (hfccs) for the radical anion of this compound. The assignment of these constants to specific magnetic nuclei (e.g., ¹H and ¹⁴N) within the molecule would provide significant insight into its electronic structure, but such an analysis has not been published.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific experimental UV-Vis spectroscopic data for this compound, including its absorption maxima (λmax) and corresponding molar absorptivity values, are not detailed in the accessible scientific literature. While its synthesis has been described, a comprehensive public record of its UV-Vis spectral properties is not available. researchgate.net
Computational and Theoretical Studies of Dinitroindazoles
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal method for the computational study of indazole systems due to its favorable balance of accuracy and computational cost. It is extensively used to model the properties of 3,7-dinitro-1H-indazole and related compounds.
Studies on related nitro-aromatic compounds indicate that the geometry and electrostatic properties are heavily influenced by these substituents. For instance, in 7-nitro-1H-indazoles, a strong intramolecular hydrogen bond can form between the N1-H of the indazole ring and an oxygen atom of the C7-nitro group. nih.gov This interaction significantly affects the planarity and conformational stability of the molecule. Methods like Natural Bond Orbital (NBO) analysis are used to rationalize properties such as dipole moments by providing a detailed picture of charge distribution and orbital interactions within the molecule. researchgate.net
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is attached to the N1 or N2 atom of the pyrazole (B372694) ring, respectively. DFT calculations have been consistently used to determine the relative thermodynamic stabilities of these forms.
For the parent indazole molecule, computational studies have shown that the 1H-tautomer (the benzoid form) is thermodynamically more stable than the 2H-tautomer (the quinoid form). scm.com Calculations at various levels of theory, including B3LYP/6-311G** and MP2/6-31G**, have quantified this energy difference. nih.govgrowingscience.com This preference for the 1H form is generally maintained in substituted indazoles. Similar calculations on the closely related 5,7-dinitrobenzotriazole have also shown the 1H tautomer to be the most energetically favorable form. nih.gov The introduction of substituents can modulate the energy difference between tautomers, a factor that is critical for understanding reaction mechanisms. nih.gov
| Tautomer Pair | Computational Method | Calculated Energy Difference (kJ·mol⁻¹) | More Stable Tautomer | Reference |
|---|---|---|---|---|
| 1H-Indazole vs. 2H-Indazole | MP2/6-31G** (gas phase) | 15.0 | 1H-Indazole | nih.gov |
| 1H-Indazole vs. 2H-Indazole | B3LYP (gas phase) | 14.5 | 1H-Indazole | nih.gov |
| 1H-Indazole vs. 2H-Indazole | B3LYP (water) | 15.9 | 1H-Indazole | nih.gov |
Theoretical calculations are a powerful aid in the interpretation and assignment of experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating NMR chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus, researchers can predict ¹H, ¹³C, and ¹⁵N NMR spectra. nih.gov These predicted spectra are invaluable for confirming molecular structures, such as distinguishing between different isomers or tautomers, which can have distinct chemical shifts for key atoms like C3. nih.gov
Similarly, DFT calculations can predict vibrational frequencies (IR spectra). By performing a frequency calculation on the optimized geometry, a theoretical IR spectrum can be generated. This allows for the assignment of experimental absorption bands to specific vibrational modes of the molecule, such as N-H stretches, N-O stretches of the nitro groups, and aromatic ring vibrations.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). researchgate.netirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as it is easier to move an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nitro groups are expected to lower the energies of both the HOMO and LUMO, and significantly affect the HOMO-LUMO gap, thereby influencing its reactivity, a property that underlies its function as a nitric oxide synthase (NOS) inhibitor.
To quantify the insights from FMO theory, a range of global and local reactivity descriptors are calculated using DFT. These descriptors provide a more quantitative measure of a molecule's reactivity.
Global Reactivity Descriptors are derived from the energies of the HOMO and LUMO and provide a general overview of the molecule's reactivity. Key descriptors include chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω). Hardness measures the resistance to change in electron distribution, while the electrophilicity index measures the propensity of a species to accept electrons.
| Descriptor | Symbol | Formula | Description |
|---|---|---|---|
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons from an equilibrium system. |
| Global Electrophilicity Index | ω | µ² / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge. |
| Softness | S | 1 / η | The reciprocal of hardness; indicates a higher reactivity. |
Local Reactivity Descriptors , such as the Fukui function (f(r)), are used to identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. nih.govgrowingscience.com The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. By condensing these values onto individual atoms, one can predict which atoms are most susceptible to attack, providing a detailed map of local reactivity. growingscience.com
Quantum Chemical Methodologies
Beyond standard DFT calculations, a variety of quantum chemical methodologies are applied to study dinitroindazoles and related energetic compounds, aiming for higher accuracy in specific properties.
Ab Initio Methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) are sometimes used for geometry optimization and energy calculations, providing a higher level of theory than standard DFT for comparison. researchgate.net
Advanced Correlated Methods: For highly accurate energy and thermochemical data, more sophisticated methods are employed. The DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations) method has been used to study the decomposition mechanisms and activation barriers of related nitroaromatic heterocycles, providing benchmark-quality energetics. nih.gov
Hybrid Functionals: The choice of the DFT functional is crucial. Studies often use hybrid functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, or meta-GGA functionals. growingscience.com Range-separated functionals may also be used to obtain more reliable predictions for properties like HOMO-LUMO gaps.
Basis Sets: The accuracy of calculations also depends on the basis set used to describe the atomic orbitals. Pople-style basis sets, such as 6-311G** or 6-311++G(d,p), which include polarization and diffuse functions, are commonly employed to provide the necessary flexibility for describing the electronic structure of molecules with heteroatoms and delocalized electrons. nih.govresearchgate.netgrowingscience.com
These advanced computational techniques are essential for building a comprehensive understanding of the chemical behavior of this compound, from its fundamental electronic properties to its potential reaction pathways.
Gauge-Invariant Atomic Orbitals (GIAO) for NMR Chemical Shifts
The Gauge-Invariant Atomic Orbital (GIAO) method is a prominent quantum chemical approach for the accurate prediction of NMR chemical shifts, which is vital for the structural confirmation of newly synthesized compounds. nih.govacs.org In the study of nitro-substituted indazoles, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are performed to provide a solid foundation for experimental findings. nih.govacs.org
Specifically, the GIAO method, often paired with Density Functional Theory (DFT) at levels such as B3LYP/6-311++G(d,p), has been successfully used to calculate the absolute shieldings for ¹H, ¹³C, and ¹⁵N nuclei. acs.org These calculated shieldings are then converted into chemical shifts (δ, ppm) to compare with experimental data obtained from solution and solid-state NMR spectroscopy. nih.govacs.org This comparison is a critical step in verifying the structures of various dinitroindazole isomers and their derivatives. nih.gov For instance, this methodology has been applied to a series of nitro-1H-indazoles, including those with inhibitory properties like this compound, to confirm their structural assignments. nih.gov
Continuum Solvation Models (e.g., C-PCM)
Continuum solvation models are essential for studying the influence of a solvent on a molecule's properties and behavior without the prohibitive computational cost of modeling individual solvent molecules. wikipedia.org The Polarizable Continuum Model (PCM) and its conductor-like variant (C-PCM) are widely used for this purpose in computational chemistry. wikipedia.orgq-chem.com These models simulate the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular free energy of solvation. wikipedia.org
Ab Initio and Semi-Empirical Methods
Ab initio and semi-empirical methods are two foundational approaches in computational quantum chemistry that are applied to study molecules like dinitroindazoles. libretexts.org
Ab initio methods, meaning "from first principles," compute molecular properties based on fundamental physical constants without relying on experimental data for parameterization. libretexts.orgdntb.gov.ua These calculations can be computationally intensive but offer high accuracy. libretexts.org They are used to determine molecular geometries, vibrational frequencies, and energies of stable conformers of complex molecules. researchgate.net For indazoles, ab initio calculations, such as MP2/6-31G**, have been used to determine the relative stability of different tautomers (e.g., 1H vs. 2H), a crucial factor in their reactivity. nih.gov
Semi-empirical methods provide a computationally less demanding alternative by using parameters derived from experimental data or high-level ab initio calculations to simplify some of the complex integrals in the calculations. libretexts.orgarxiv.org While faster, they are generally less accurate than ab initio methods. libretexts.org These techniques are particularly useful for high-throughput screening or for studying very large molecular systems where ab initio methods would be too slow. arxiv.org They are capable of treating valence electrons explicitly, allowing them to investigate electronic properties and chemical reactions. libretexts.org Both methods are often used in conjunction to provide a comprehensive understanding of a molecule's structure and properties. researchgate.net
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) and conformational analysis are computational techniques used to explore the dynamic behavior and accessible structures of molecules. researchgate.netresearchgate.net Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule, which is crucial for understanding its physical and biological properties. researchgate.net
For complex heterocyclic systems like indazole derivatives, MD simulations are employed to study their stability and interactions within a simulated physiological environment, such as the active site of an enzyme. researchgate.net These simulations can reveal how a molecule like a 1H-indazole derivative interacts with its target, providing insights into its potential as a therapeutic agent. researchgate.net For example, MD studies on 1H-indazole analogs have been used to assess their stability in the active sites of enzymes like Cyclooxygenase-2 (COX-2). researchgate.net
Conformational analysis, often performed using methods like density functional theory (DFT), helps in optimizing the geometry of different conformers to determine their relative stability. researchgate.net In the study of nitro-indazole derivatives, understanding the torsion angles and the potential for intermolecular hydrogen bonding is key to predicting their crystal packing and, consequently, their physical properties. nih.gov
Theoretical Investigations of Reaction Mechanisms and Kinetics
Theoretical methods are invaluable for elucidating the intricate details of chemical reactions, including their mechanisms and kinetics. researchgate.net For substituted indazoles, computational studies have been essential in understanding their synthesis and reactivity. nih.govacs.org
For example, theoretical calculations have been carried out to investigate the mechanism of the reaction between NH-indazoles and formaldehyde (B43269) in acidic conditions. nih.govacs.org These studies help to determine the thermodynamic stability of different isomers that can be formed during the reaction. acs.org By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. researchgate.net
While explicit theoretical studies on the reaction kinetics of this compound were not found, the general approach involves using computational models to understand aspects like intermolecular interactions, which are crucial for the design of new materials. researchgate.net For instance, DFT has been used to study the intermolecular interactions between different explosive molecules to understand the stability and properties of co-crystals. researchgate.net This knowledge is critical for designing new energetic formulations with desired properties. researchgate.net
Applications of Dinitroindazole Compounds in Advanced Materials Research
Energetic Materials and High-Performance Explosives Research
The quest for new high-energy-density materials (HEDMs) that offer superior performance and enhanced safety over conventional explosives like TNT and RDX is a primary driver of modern energetic materials research. nih.gov Nitrogen-rich heterocyclic compounds are at the forefront of this research, and the introduction of nitro (-NO₂) groups is a key strategy for developing promising new energetic materials. nih.govpurdue.edu
The molecular design of advanced explosives centers on achieving high energy output while minimizing sensitivity to accidental detonation from stimuli such as impact, shock, or friction. The incorporation of nitro groups is a fundamental tactic to enhance energetic performance. These groups increase the molecule's density and improve its oxygen balance, which is crucial for the efficient release of energy during detonation. nih.govmdpi.com In a molecule like 3,7-Dinitro-1H-indazole, the two nitro groups significantly contribute to these properties.
Modern molecular design employs computational modeling to predict the performance of potential energetic materials before synthesis. metu.edu.tr Key parameters like heat of formation and density are calculated using methods like Density Functional Theory (DFT), which are then used in equations such as the Kamlet-Jacobs equations to estimate detonation velocity and pressure. metu.edu.tr
A central challenge in the field is the trade-off between energy and stability; often, increasing a molecule's energy density also increases its sensitivity. mdpi.com Therefore, a significant portion of research is dedicated to strategies that can stabilize a molecule without compromising its energetic output.
Several advanced strategies are being explored to fine-tune the balance between energy and stability:
Structural Planarity: Designing planar molecules can lead to more efficient crystal packing, which increases density and, consequently, detonation performance. nih.govresearchgate.net Bridging functional groups are sometimes used to enforce planarity. nih.govresearchgate.net
Zwitterionic Structures: Creating molecules with both positive and negative formal charges within the same structure (zwitterions) is an emerging strategy. nih.gov These electrostatic interactions can increase density and thermal stability. nih.gov
Intramolecular Hydrogen Bonding: The strategic placement of hydrogen bond donors and acceptors can create strong intramolecular and intermolecular networks, which significantly enhances the thermal stability of the crystal lattice.
The table below compares the performance characteristics of several known energetic materials, illustrating the range of properties that researchers aim to balance.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) |
| 1,3,5-Trinitro-1,3,5-triazinane | RDX | 1.82 | 8750 | 7.4 |
| 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane | HMX | 1.91 | 9100 | 7.4 |
| Trinitrotoluene | TNT | 1.65 | 6900 | 15 |
| 3-nitro-1,2,4-triazol-5-one | NTO | 1.93 | 8260 | 50 |
This table presents representative data to illustrate the properties of common energetic materials.
The performance of an energetic material is intrinsically linked to its molecular structure. For nitro-heterocycles, several factors are paramount:
The Heterocyclic Core: The underlying ring system (e.g., pyrazole (B372694), triazole, oxadiazole, indazole) provides the structural backbone. nih.gov Nitrogen-rich heterocycles are desirable because their high heat of formation contributes significantly to the total energy release. researchgate.netrsc.org The aromatic nature of rings like indazole imparts a degree of thermal stability. acs.org
Intermolecular Interactions: In the solid state, the way molecules pack together in a crystal lattice is crucial. Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can lead to higher crystal densities and enhanced thermal stability, which are desirable for insensitive high explosives. researchgate.net
Ultimately, the goal is to design molecules where the structural features combine to produce high energy, good density, and robust stability, making them suitable for practical applications. researchgate.netrsc.org
Building Blocks in Complex Organic Synthesis
Beyond its potential in materials science, the dinitroindazole framework is a valuable platform in organic synthesis. The presence of multiple, reactive functional groups—the nitro groups and the reactive sites on the heterocyclic ring—allows for the construction of more complex molecular architectures.
This compound can serve as a starting material, or precursor, for the synthesis of a wide array of polyfunctionalized indazoles. researchgate.net The nitro groups themselves can be chemically transformed. For instance, they can be reduced to amino groups, which are versatile functional handles for building larger molecules, a common strategy in the development of pharmaceuticals. mdpi.comnih.govnih.gov
Furthermore, the indazole ring can undergo various substitution reactions. The synthesis and reactivity of different substituted nitro-indazoles have been studied, demonstrating that the presence and position of nitro groups influence the molecule's reactivity in subsequent chemical transformations. nih.govresearchgate.net For example, 3,7-disubstituted indazoles have been prepared and evaluated for various properties, showing that the core structure can be readily modified. nih.gov The ability to selectively modify the molecule at different positions makes compounds like this compound useful building blocks for creating libraries of complex indazole derivatives for screening in drug discovery or materials development. researchgate.netgoogle.com
The indazole structure is itself a fused heterocyclic system. In synthetic chemistry, such frameworks often serve as intermediates for the creation of even larger, more elaborate fused ring systems. The reactivity of the indazole core allows for annulation reactions, where additional rings are built onto the existing structure. organic-chemistry.org
The general synthetic utility of indazoles is well-established, with numerous methods available for their construction and subsequent modification. organic-chemistry.org By starting with a pre-functionalized intermediate like this compound, chemists can introduce complexity early in a synthetic sequence, streamlining the path to complex target molecules that might be difficult to access otherwise. This approach is common in the synthesis of natural products, pharmaceuticals, and other functional organic materials where a rigid, well-defined core structure is required.
Future Directions and Emerging Research Areas
Development of Novel Green Synthesis Strategies for Dinitroindazoles
The synthesis of dinitroindazoles, including 3,7-Dinitro-1H-indazole, has traditionally relied on methods that often involve harsh reagents and generate significant waste. The imperative for sustainable chemical manufacturing has spurred the development of greener synthetic routes. Future research will likely focus on several key areas:
Eco-Friendly Catalysis: A significant trend is the use of environmentally benign catalysts. For instance, research has demonstrated the use of lemon peel powder as a natural and efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation, offering good yields. researchgate.net Another approach involves using ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an eco-friendly EtOH-H2O medium, also under ultrasound irradiation, for the synthesis of 3-aminoindazole derivatives. repec.org These methods highlight a move away from traditional, more hazardous catalysts.
Alternative Solvents and Reaction Conditions: The use of aqueous media and solvent-free conditions is a cornerstone of green chemistry. The reaction of aldazines with KSCN and HCl in an ethanolic medium represents an environmentally friendly method for synthesizing certain triazole derivatives, with the advantage of easy product isolation. researchgate.net Further exploration of water-based syntheses and microwave-assisted reactions, which can reduce reaction times and energy consumption, is anticipated. acs.org For example, the synthesis of 1,3-disubstituted imidazole-2-thiones has been achieved efficiently using microwave-promoted reactions under solvent-free conditions. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic strategies for dinitroindazoles will aim for higher atom economy, minimizing the formation of byproducts.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For this compound, advanced computational modeling will play a pivotal role in:
Predicting Physicochemical Properties: Density Functional Theory (DFT) calculations, particularly at levels like B3LYP/6-311++G(d,p), have been successfully used to provide a sound basis for experimental observations in the study of indazole derivatives. nih.gov Future work will likely involve more sophisticated computational methods to predict properties such as thermal stability, sensitivity to impact and friction, and spectroscopic signatures of this compound and its derivatives. This predictive capability can guide the synthesis of new energetic materials with desired safety and performance characteristics.
Mechanism Elucidation: Computational modeling is crucial for understanding complex reaction mechanisms. For example, DFT calculations have been employed to study the formation of benzotriazole-N-oxides from the reaction of N-unsubstituted indazoles with 1-fluoro-2,4-dinitrobenzene. researchgate.net Similar approaches can be used to unravel the intricacies of the synthesis and reactivity of this compound, providing insights that are difficult to obtain through experimental means alone.
Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are used to evaluate the binding of indazole derivatives to biological targets. researchgate.net These computational techniques can predict the anti-inflammatory potential of new 1H-indazole compounds by simulating their interaction with enzymes like Cyclooxygenase-2 (COX-2). researchgate.net Such in silico screening can accelerate the discovery of new therapeutic agents based on the dinitroindazole scaffold.
Table 1: Computational Methods in Indazole Research
| Computational Method | Application | Reference |
| B3LYP/6-311++G(d,p) | Elucidating reaction mechanisms and correlating with NMR data. | nih.govresearchgate.net |
| Molecular Docking | Evaluating binding affinities of indazole analogs to enzyme active sites. | researchgate.net |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes. | researchgate.net |
Exploration of New Reactivity Modes and Transformations
Understanding the reactivity of the dinitroindazole core is essential for developing novel functional materials. Future research will delve into previously unexplored reaction pathways and transformations:
Functionalization of the Indazole Ring: The alkylation of nitroindazole derivatives with reagents like 1,2-dibromoethane (B42909) has been shown to yield N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles, which can be further functionalized. nih.govmdpi.com The development of methodologies for selective functionalization at different positions of the this compound ring will open up avenues for creating a diverse library of compounds with tailored properties.
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions have proven to be a versatile tool for introducing triazole and pyrazoline moieties onto the nitroindazole scaffold. nih.govmdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") offers an efficient route to 1,4-disubstituted triazoles. nih.govmdpi.com Further exploration of different types of cycloaddition reactions will enable the synthesis of complex heterocyclic systems containing the dinitroindazole unit.
Reactions with Nucleophiles and Electrophiles: A deeper investigation into the reactions of this compound with various nucleophiles and electrophiles will provide a more comprehensive understanding of its chemical behavior. For instance, the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied to understand the formation of N1-CH2OH derivatives. acs.orgnih.gov Such fundamental reactivity studies are crucial for designing new synthetic strategies and applications.
Integration of Machine Learning in Nitroindazole Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science and drug discovery. arxiv.orgnih.govenergetic-materials.org.cn In the context of nitroindazole research, ML can significantly accelerate progress in several areas:
Predictive Modeling of Properties: ML models can be trained on existing experimental and computational data to predict the properties of novel nitroindazole derivatives. nih.gov This includes predicting energetic performance, sensitivity, and biological activity. By learning from structure-property relationships in large datasets, ML algorithms can screen virtual libraries of compounds and identify promising candidates for synthesis and testing. nih.govresearchgate.netnsf.gov
Accelerating Materials Discovery: ML can be integrated into a "materials-by-design" workflow to accelerate the discovery of new energetic materials. arxiv.orgresearchgate.netnsf.gov This involves using ML models to guide experimental efforts, suggesting which compounds to synthesize and test next to most efficiently explore the chemical space. Shallow learning models like decision trees and random forests have shown promise in guiding experimental research in sustainable chemistry. rsc.org
Retrosynthetic Analysis: AI-powered tools are being developed to assist in planning the synthesis of complex molecules. energetic-materials.org.cn These tools can propose synthetic routes for novel dinitroindazole derivatives, potentially identifying more efficient and greener pathways than those devised by human chemists. energetic-materials.org.cn
Table 2: Machine Learning Applications in Energetic Materials Research
| Machine Learning Application | Description | Reference |
| Property Prediction | Training models to predict energetic properties and sensitivity from molecular structure. | nih.gov |
| Inverse Design | Using algorithms to design molecules with specific target properties. | arxiv.org |
| Guiding Experimentation | Employing models to suggest the most informative experiments to perform. | rsc.org |
| Synthesis Planning | Utilizing AI to predict retrosynthetic pathways for new compounds. | energetic-materials.org.cn |
The future of research on this compound is bright and multifaceted. By embracing green chemistry principles, harnessing the power of computational modeling and machine learning, and exploring novel synthetic transformations, scientists can unlock the full potential of this intriguing molecule, leading to innovations in energetic materials, medicinal chemistry, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
